molecular formula C10H8ClNO3S B12962235 7-Methoxyquinoline-3-sulfonyl chloride

7-Methoxyquinoline-3-sulfonyl chloride

Cat. No.: B12962235
M. Wt: 257.69 g/mol
InChI Key: HVJKKQPFLYSGRM-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-3-sulfonyl chloride is a quinoline derivative featuring a methoxy (-OCH₃) group at the 7-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position of the aromatic heterocyclic core. This compound is a reactive intermediate widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities into target molecules. Applications span medicinal chemistry (e.g., drug development), materials science, and agrochemical research due to its dual functionalization .

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

7-methoxyquinoline-3-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO3S/c1-15-8-3-2-7-4-9(16(11,13)14)6-12-10(7)5-8/h2-6H,1H3

InChI Key

HVJKKQPFLYSGRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto the quinoline ring. One common method is the reaction of 7-methoxyquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired position .

Industrial Production Methods: Industrial production of 7-Methoxyquinoline-3-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-3-sulfonyl chloride and its derivatives involves the interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural differences and their implications for reactivity and applications:

Compound Name Substituents Reactivity/Bioactivity Insights Applications References
7-Methoxyquinoline-3-sulfonyl chloride 7-OCH₃, 3-SO₂Cl High reactivity due to sulfonyl chloride; methoxy enhances lipophilicity. Drug intermediates, sulfonamide synthesis
6-Chloroquinoline-3-sulfonyl chloride 6-Cl, 3-SO₂Cl Electron-withdrawing Cl increases sulfonyl chloride reactivity; lower lipophilicity vs. OCH₃. Reactive intermediate, proteomics
7-(Methylsulfonyl)quinoline-3-carboxylic acid 7-SO₂CH₃, 3-COOH Methylsulfonyl stabilizes the ring; carboxylic acid enables salt formation. Anticancer/antimicrobial research
Quinoline-3-sulfonyl chloride 3-SO₂Cl (no 7-substituent) Simpler structure; lacks methoxy’s electronic effects. General sulfonylation reactions
Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate 7-Cl, 6-OCH₃, 4-OH, 3-COOEt Multi-substituted; Cl and OCH₃ modulate bioactivity. Antimalarial/antifungal agents

Key Insights

  • In contrast, 6-chloro substituents (e.g., 6-Chloroquinoline-3-sulfonyl chloride) withdraw electrons, increasing sulfonyl chloride reactivity but reducing bioavailability .
  • Functional Group Effects: Sulfonyl chlorides (e.g., 7-Methoxyquinoline-3-sulfonyl chloride) are more reactive than sulfonic acids or esters (e.g., 7-(Methylsulfonyl)quinoline-3-carboxylic acid), enabling faster conjugation with nucleophiles .
  • Bioactivity: Methoxy groups (as in the target compound) often enhance penetration into lipid bilayers, making them advantageous in CNS drug design. Chloro substituents (e.g., 6-Chloroquinoline-3-sulfonyl chloride) may improve target binding but increase toxicity risks .

Research and Development Opportunities

  • Biological Screening: Comparative studies with 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid () suggest that combining methoxy and sulfonyl chloride groups could yield novel antimicrobial or anticancer agents.
  • Material Science : The sulfonyl chloride’s reactivity enables covalent bonding to polymers or surfaces, useful in sensor development .

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